molecular formula C15H15ClN2O2 B5750099 N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamide

N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B5750099
M. Wt: 290.74 g/mol
InChI Key: PTFUCNHTEUMKED-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamide, also known as pyridinecarboxamide, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide involves its ability to inhibit the activity of certain enzymes and transcription factors. It has been shown to bind to the ATP-binding site of protein kinase C and inhibit its activity. Pyridinecarboxamide also inhibits the activity of phosphatidylinositol 3-kinase by binding to its catalytic subunit. Additionally, N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide inhibits the activation of nuclear factor kappa B by preventing its translocation to the nucleus.
Biochemical and Physiological Effects:
Pyridinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Pyridinecarboxamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes. Additionally, N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide is its ability to selectively inhibit the activity of certain enzymes and transcription factors. This makes it a useful tool for studying the role of these molecules in various biological processes. However, one of the limitations of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are necessary when using N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide in lab experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide. One potential direction is the development of more potent and selective inhibitors of protein kinase C and phosphatidylinositol 3-kinase. Another potential direction is the investigation of the role of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide derivatives with improved pharmacokinetic properties and reduced toxicity could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide involves the reaction of 2-(3,4-dimethylphenoxy)acetic acid with 5-chloro-2-N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxylic acid chloride in the presence of a base such as triethylamine. This reaction yields N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide as a white solid with a melting point of 130-133°C.

Scientific Research Applications

Pyridinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the activity of certain enzymes such as protein kinase C and phosphatidylinositol 3-kinase, which are involved in the regulation of cell growth and survival. Pyridinecarboxamide has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that plays a key role in the regulation of immune responses and inflammation.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-3-5-13(7-11(10)2)20-9-15(19)18-14-6-4-12(16)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFUCNHTEUMKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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